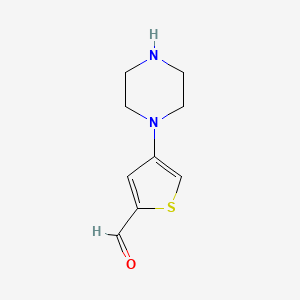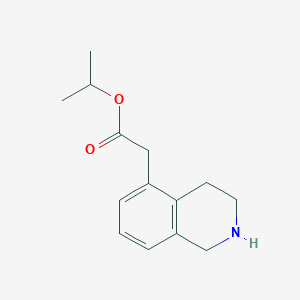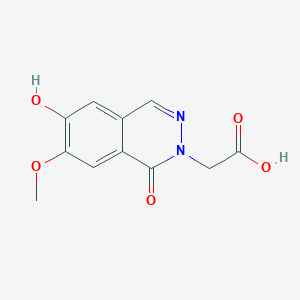
2-(6-Hydroxy-7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Hydroxy-7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a complex organic compound with the molecular formula C11H10N2O5 This compound is characterized by its unique phthalazinone structure, which includes a hydroxy group, a methoxy group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxy-7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves multi-step organic reactions One common method includes the condensation of appropriate phthalic anhydride derivatives with hydrazine derivatives, followed by further functionalization to introduce the hydroxy and methoxy groups
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Hydroxy-7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Applications De Recherche Scientifique
2-(6-Hydroxy-7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(6-Hydroxy-7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes or receptors, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
- 2-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol
Uniqueness
2-(6-Hydroxy-7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is unique due to its specific phthalazinone structure, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups, along with the acetic acid moiety, allows for diverse chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C11H10N2O5 |
|---|---|
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
2-(6-hydroxy-7-methoxy-1-oxophthalazin-2-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O5/c1-18-9-3-7-6(2-8(9)14)4-12-13(11(7)17)5-10(15)16/h2-4,14H,5H2,1H3,(H,15,16) |
Clé InChI |
KLXUCXNHUJAEBN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=NN(C(=O)C2=C1)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


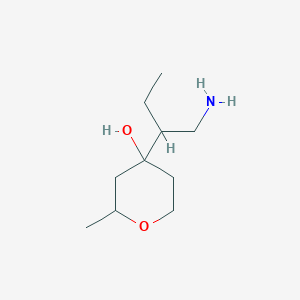
![1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13184904.png)

![6-Bromobenzofuro[3,2-b]pyridine](/img/structure/B13184938.png)

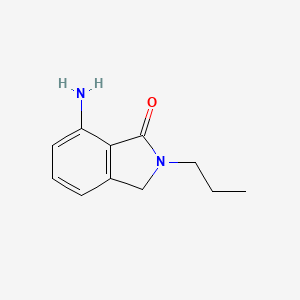
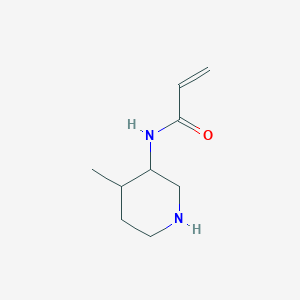
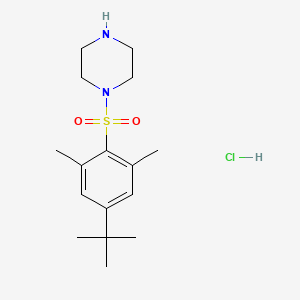
![[1-(Aminomethyl)-4-ethylcyclohexyl]methanol](/img/structure/B13184966.png)

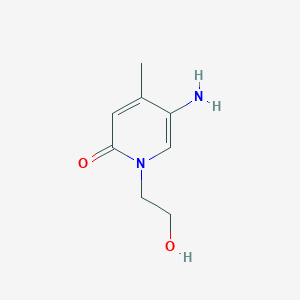
![Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13184984.png)
